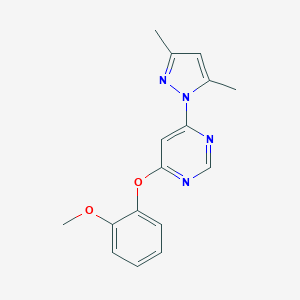
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine, also known as DMP 777, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and survival. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to activate various antioxidant pathways and reduce oxidative stress, which may contribute to its anti-inflammatory and cardiovascular protective effects. Furthermore, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to modulate various neurotransmitters and protect against neuronal damage, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of oxidative stress, activation of antioxidant pathways, and modulation of neurotransmitters. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to reduce inflammation and protect against cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 is its versatility in various scientific research applications. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have low toxicity and high selectivity, which make it a potential candidate for drug development. However, one of the limitations of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 is its low solubility in water, which may affect its bioavailability and limit its applications.
Direcciones Futuras
There are several future directions for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777-based drugs for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 and its potential side effects.
Métodos De Síntesis
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been synthesized using various methods, including the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methoxyphenol in the presence of phosphorus oxychloride and triethylamine. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methoxyphenol in the presence of thionyl chloride and triethylamine. Both methods have been reported to yield 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 in good yields.
Aplicaciones Científicas De Investigación
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has anticancer properties and can induce apoptosis in cancer cells. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of cardiovascular diseases. Furthermore, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have neuroprotective effects and can protect against neurodegenerative diseases.
Propiedades
Nombre del producto |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine |
|---|---|
Fórmula molecular |
C16H16N4O2 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C16H16N4O2/c1-11-8-12(2)20(19-11)15-9-16(18-10-17-15)22-14-7-5-4-6-13(14)21-3/h4-10H,1-3H3 |
Clave InChI |
IVWXCDCJOIZYFR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=CC=C3OC)C |
SMILES canónico |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=CC=C3OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287526.png)
![3-Methyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287527.png)
![6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287529.png)
![6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287530.png)









